molecular formula C50H57ClN10O10 B12397088 PROTAC GPX4 degrader-1

PROTAC GPX4 degrader-1

Cat. No.: B12397088
M. Wt: 993.5 g/mol
InChI Key: HMSNFNLFZRKDIO-UHFFFAOYSA-N
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Description

PROTAC GPX4 degrader-1 is a proteolysis targeting chimera (PROTAC) designed to target and degrade glutathione peroxidase 4 (GPX4). This compound is significant in the field of cancer research due to its ability to induce ferroptosis, a form of programmed cell death, by degrading GPX4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC GPX4 degrader-1 involves multiple steps, including the preparation of the linker and the conjugation of the linker to the ligands that target GPX4 and the E3 ubiquitin ligase. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

PROTAC GPX4 degrader-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .

Scientific Research Applications

PROTAC GPX4 degrader-1 has a wide range of scientific research applications:

Mechanism of Action

PROTAC GPX4 degrader-1 exerts its effects by inducing the degradation of GPX4 through the ubiquitin-proteasome system. The compound binds to GPX4 and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of GPX4. This degradation triggers ferroptosis, a form of programmed cell death characterized by the accumulation of lipid peroxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC GPX4 degrader-1 is unique due to its dual mechanism of action, combining the inhibition and degradation of GPX4. This dual action enhances its efficacy in inducing ferroptosis and makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C50H57ClN10O10

Molecular Weight

993.5 g/mol

IUPAC Name

4-[3-[4-[[1-[2-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]acetyl]piperidin-4-yl]methyl]piperazin-1-yl]propylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C50H57ClN10O10/c1-32-45(61(68)69)44(54-71-32)50(67)59-28-26-58(27-29-59)46(34-6-10-36(51)11-7-34)35-8-12-37(13-9-35)70-31-42(63)57-20-16-33(17-21-57)30-56-24-22-55(23-25-56)19-3-18-52-39-5-2-4-38-43(39)49(66)60(48(38)65)40-14-15-41(62)53-47(40)64/h2,4-13,33,40,46,52H,3,14-31H2,1H3,(H,53,62,64)

InChI Key

HMSNFNLFZRKDIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)OCC(=O)N4CCC(CC4)CN5CCN(CC5)CCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=C(C=C9)Cl)[N+](=O)[O-]

Origin of Product

United States

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